molecular formula C20H23FN2 B5780736 4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline

4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline

Cat. No.: B5780736
M. Wt: 310.4 g/mol
InChI Key: HABUIDXNHNAISV-UHFFFAOYSA-N
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Description

4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the pyridinyl and fluorophenyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Mild to strong oxidizing agents under controlled temperatures.

    Reduction: Reducing agents in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles in the presence of a suitable solvent and sometimes a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest for drug discovery and development. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline apart is its unique combination of a fluorophenyl group and a pyridinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2/c1-22(2)20-9-3-16(4-10-20)15-23-13-11-18(12-14-23)17-5-7-19(21)8-6-17/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABUIDXNHNAISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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